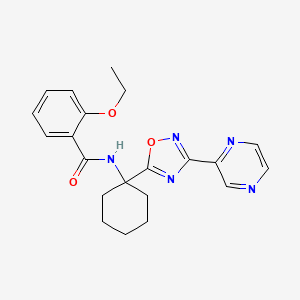![molecular formula C21H20N2O3 B2874453 N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 852138-24-0](/img/structure/B2874453.png)
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a carbazole moiety linked to a benzo[d][1,3]dioxole structure via a carboxamide group
作用機序
Target of Action
A related compound, dmpca, has been identified as an agent able to induce the phosphorylation of lats1 and yap1/taz . These proteins are part of the Hippo pathway, which plays a crucial role in organ size control and tumor suppression .
Mode of Action
It’s worth noting that the related compound dmpca was able to induce the phosphorylation of lats1 and yap1/taz . Phosphorylation is a common mechanism by which the activity of proteins can be modified, often leading to changes in cellular processes.
Biochemical Pathways
The compound may affect the Hippo pathway, given the observed effects of the related compound DMPCA . The Hippo pathway is a key regulator of cell proliferation and apoptosis, and its dysregulation has been implicated in many cancers .
Result of Action
The related compound dmpca was found to suppress cell viability both in vitro and in mouse xenografts , suggesting potential anti-cancer effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the carbazole derivative, which is then reacted with a benzo[d][1,3]dioxole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
科学的研究の応用
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
類似化合物との比較
Similar Compounds
Similar compounds include other carbazole derivatives and benzo[d][1,3]dioxole derivatives, such as:
- N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxylate
- N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-sulfonamide
Uniqueness
What sets N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide apart is its specific combination of the carbazole and benzo[d][1,3]dioxole moieties, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-21(14-6-8-19-20(10-14)26-12-25-19)22-11-13-5-7-18-16(9-13)15-3-1-2-4-17(15)23-18/h5-10,23H,1-4,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSBTRIICOFFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-{3-[(4-butylphenyl)amino]-2-hydroxypropyl}-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile](/img/structure/B2874370.png)

![2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine](/img/structure/B2874373.png)

![2-[(3-Chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline](/img/structure/B2874375.png)
![2-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2874377.png)
![(1S,2S,3R,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-amine;hydrochloride](/img/structure/B2874380.png)
![4-cyclopropyl-5-fluoro-6-{4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperazin-1-yl}pyrimidine](/img/structure/B2874382.png)


![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1,3-dihydro-2-benzofuran-1-yl)ethanone;hydrochloride](/img/structure/B2874388.png)
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B2874389.png)
![3-methoxy-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B2874390.png)

